Journal Name:Mitochondrial DNA Part A
Journal ISSN:2470-1394
IF:1.695
Journal Website:https://www.tandfonline.com/toc/imdn21/current
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:150
Publishing Cycle:
OA or Not:Not
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2022-08-11 , DOI:
10.1080/10826076.2022.2110117
AbstractMixed-mode chromatography is becoming increasingly popular in pharmaceutical and biopharmaceutical applications due to its unique selectivity and retention of a variety of compounds. Mixed-mode chromatography is a chromatographic method in which solutes interact with stationary phase through more than one interaction mode or mechanism. It is because of these complex interactions, however, that it is difficult to predict chromatographic behavior of analytes on mixed-mode columns. Characterization of different mixed-mode columns on the basis of surface energy characteristics has not been explored. In this study, different ratios of porous silica (Axia Luna 5 µm Silica – Phenomenex), and C18 (Axia Luna 5 µm C18 – Phenomenex), single mode adsorbents were blended in various ratios and analyzed by Low Temperature Nitrogen Adsorption (LTNA). A variety of commercially available mixed mode columns were also unpacked and the materials were analyzed by LTNA. Adsorption isotherms, surface area, and BET constants were obtained for all the blended materials in various ratios and the mixed-mode materials. A linear relationship between the BET C-constant and the blend ratio of silica has been observed. The results from the commercial mixed mode packing material showed similar surface energy characteristics to single mode C18 materials. This data suggests that the BET C-constant maybe a viable parameter that can be used to characterize mixed-mode columns on the basis of surface energy. Utilizing this surface energy scale in conjunction with the study of retention behaviors on mixed-mode material could lead to improvements in the understanding of method development on mixed-mode columns, allow the comparison of commercialized mixed-mode columns, and even predict retention behavior of an analyte in mixed-mode columns.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-06-29 , DOI:
10.1080/10826076.2023.2227792
AbstractThe antimicrobial chlorhexidine is considered the gold standard in dentistry. Thymol is a phenol found in the essential oils of various plant species and also stands out for its antimicrobial potential. Synergistic effects can be promoted by applying these two active pharmaceutical ingredients together in technological products, for example in controlled release microparticles. The objective of this work was to develop and validate an analytical methodology applying a Box-Behnken experimental design and using High Performance Liquid Chromatography capable of quantifying chlorhexidine and thymol simultaneously in a matrix including pharmaceutical excipients. After optimization, the mobile phase consisted of methanol and 0.03 M monobasic sodium phosphate buffer (60:40), with 0.4% triethylamine and octylsilane as the applied stationary phase. The method proved selective, even in the presence of chlorhexidine and thymol degradation products. For chlorhexidine, the method was linear from 4.8 to 19.2 µg/mL, and for thymol from 8.0 to 32.0 µg/mL. Accuracy was close to 100%, and the precision assessment yielded coefficient variation values of <5%. Being based on the Box-Behnken design, the method was robust and therefore validated for assisting in quality control processes involving these active pharmaceutical ingredients.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-06-21 , DOI:
10.1080/10826076.2023.2223640
AbstractZibushengfa Tablet is a widely consumed traditional Chinese medicine (TCM) prescription. However, its main bioactives remain unclear and its pharmacopeia quality-marker (Q-marker) is poorly characterized nowadays. The present study analyzed its lyophilized aqueous powder using ultra-high-performance liquid chromatography-quadrupole-orbitrap mass spectrometry. Through comparison with authentic standards in the library, 46 bioactives were putatively identified, including quinic acid, D-gluconic acid, gallic acid, protocatechuic acid, 5-caffeoylquinic acid, L-tryptophan, salidroside, (+)-catechin hydrate, caffeic acid, cryptochlorogenic acid, mangiferin, ferulic acid, myricetin-3-O-galactoside, 2,3,5,4’-tetrahydroxystilbene-2-O-glucoside, forsythoside B, myricitrin, rutin, hyperoside, acteoside, 3,4-dicaffeoylquinic acid, myricetin, senkyunolide A, isochlorogenic acid C, quercitrin, (+)-epipinoresinol, quercetin, biochanin A, calycosin, luteolin, wedelolactone, calycosin-7-O-glucoside, chrysoeriol, trans-cinnamic acid, formononetin, chrysin, 3,3’,4’,5,6,7,8-heptamethoxyflavone, Z-ligustilide, amentoflavone, tangeretin, hinokiflavone, emodin, physcion, linoleic acid, stearic acid, palmitic acid, and palmitic acid ethyl ester. Of these, four pairs of isomers were successfully differentiated using the newly established library-filtering strategy. On this basis, senkyunolide A, amentoflavone, quercetin, quercitrin, and wedelolactone are preliminarily suggested as additional quality-markers for the consideration by Pharmacopeia Committee, to prevent the possible adulterate.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-05-25 , DOI:
10.1080/10826076.2023.2216750
AbstractCeftaroline fosamil (prodrug) and ceftaroline (active form; degradation product) were simultaneously determined by a new stability-indicating HPLC method. These two forms were monitored during stability investigation of drug formulation reconstituted solution following the same conditions used for clinical use (refrigeration and room temperature). In general terms, ceftaroline fosamil is stable when stored at refrigerator until 48 h, with a drug residual content of 93.99% (in saline diluent) and 97.18% (in 5% glucose diluent). At room temperature, its chemical stability is critical, being necessary attention in the time infusion. Ceftaroline free basis was formed during stability testing, and its concentration has increased along the time. A forced degradation study was also performed for evaluation of the main degradation products, which were identified by LC-MS analysis. Applying selected stress conditions, five degradation products were structurally identified, with variation on side chain and cephalosporinic ring. The opened β-lactam ring and ceftaroline free basis can be highlighted.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2022-08-23 , DOI:
10.1080/10826076.2022.2110115
AbstractA disposable pipette tip extraction (DPX) method followed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) was developed and validated to determine eleven herbicides employed in sugarcane crops. After improving conditions, the DPX method consists of conditioning a C18 tip with 0.3 mL of methanol, followed by the same volume of water and 0.15 mL of the sample. After completing the sorption interaction, the sample was dispensed, and elution was made with 0.15 mL of methanol before collecting the extract for injection. The total extraction time was 4 min, and recoveries ranged from 59.1 to 76.5%. DPX method was compared to cartridge solid-phase extraction, which presented recoveries between 30.4 and 108.6%. SPE consumed four times more solvent, total extraction time is five times longer than DPX, and cartridges are more expensive than the DPX tips. DPX performance was also evaluated by gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). The recoveries were similar to LC-MS/MS. Furthermore, the DPX-C18-LC-MS/MS method was applied to analyze sugarcane-derived juice samples. Results indicate that the method can determine the herbicides in actual samples and other sugarcane matrices.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-07-22 , DOI:
10.1080/10826076.2023.2227893
Abstract In the current work, a flash chromatography method was developed to separate the main anthocyanins of blue corn; cyanidin-3-glucoside (Cy3G), peonidin-3-glucoside (Pn3G), and cyanidin-3-(6-malonylglucoside) (Cy3MG). These anthocyanins were identified by mass spectroscopy analysis. The implemented method consisted of the isocratic elution in a two-step mixture of methanol: water: acetic acid as the mobile phase (easy to remove) and C18 resin as the stationary phase. In the chromatographic method, different elution conditions were evaluated. The better condition to separate the anthocyanins with glycoside was 5% methanol and 10% acetic acid for 200 minutes of elution, followed by 200 minutes with 25% methanol and 2.5% acetic acid for the malonylglucoside forms. From the chromatograms prepared, the efficiency of the chromatographic separation was evaluated by calculating the parameters: retention factor (kkk), selectivity (ααα), number of theoretical plates (NNN), and resolution (RsRsRs). The optimal values were determined as follows: Cy3G and Cy3MG were as follows: for Cy3G, the rretention factir (k) was dtermined to be 30.2, the selectivity (α) was 1.55, the number of theorical plates (N) was 202, and the resolution (Rs) was 1.09. For Cy3MG, the corresponding values were; k = 104.9, α =1.21, N=522, and Rs 0.093. These parameters are useful to implement separation processes of anthocyanins from other sources of pigmented corn or even others containing anthocyanins.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2022-09-29 , DOI:
10.1080/10826076.2022.2126856
AbstractAs per the ICH M7 guideline nitrosamine impurities are referred to as cohort of concern which are having a potential significant carcinogenic risk and for the safe human consumption of drug products, the levels of nitrosamine impurities need to be controlled as per respective permissible daily exposures (PDE). An accurate, precise, sensitive, and robust UPLC-APCI-TQ-MS/MS method has been developed for the quantification of eight nitrosamine impurities in the marketed formulation of metformin and glipizide Tablets. Chromatographic separation was achieved using Kinetex® 150 × 3.0 mm Biphenyl 100 Å, 2.6 µm column with mobile phase A (0.1% w/v formic acid dissolved in water) and mobile phase B (0.1% w/v formic acid dissolved in methanol) with a flow rate of 0.4 mL per minute having run time of 20 min with gradient mode of elution. As per ICH Q2(R1) guideline the method had been validated which demonstrates the sensitivity of the developed method with a good linearity range of 1–5 ng/mL for all eight nitrosamine impurities. The validation parameters suggest that the developed method for the simultaneous quantification of eight nitrosamine impurities in the marketed formulation of metformin hydrochloride and glipizide can be routinely applied in the quality control laboratory.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2022-04-26 , DOI:
10.1080/10826076.2022.2066689
AbstractA new three-dimensional (3D) covalent organic framework (COF) tris (4-formylphenyl) amine-tetra (4-aminophenyl) methane (TFPA-TAM) was designed and synthesized. It was used in the dispersed solid-phase extraction (DSPE) of mycotoxins from grain sample extractant. The adsorption performance of 3D COF (TFPA-TAM) was compared with four kinds of different COFs with various spatial structures and steric hindrances to illustrate the key factors in the adsorption process. Stable isotope labeling (SIL) strategy with dansyl chloride (DNS-Cl) and deuterated dansyl chloride (d6-DNS-Cl) as labeling agents was applied for the first time in the high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) quantitation of mycotoxins. SIL strategy enhanced the mass spectrometry (MS) sensitivity and minimized matrix effects. The optimized adsorption conditions were sample solution pH 7; adsorbent amount, 20 mg; desorption time, 5 min; elution volume, 1 mL. The limits of detection (LODs) of mycotoxins in grain samples were in the range of 4–7 µg/kg, while limits of quantification (LOQs) were in the range of 13–24 µg/kg. The linearity coefficients for all analytes were higher than 0.9977. The recoveries of this method were in the range of 90.3–94.3% with relative standard deviations of <6.3%, and the matrix effects were in the range of 93.5–98.8%.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-04-17 , DOI:
10.1080/10826076.2023.2192282
AbstractA magnetic Mg/Fe layered double hydroxide (magnetic LDH) nanocomposite was successfully prepared and used as a suitable adsorbent to simultaneously extract vitamins B1 and B6 from complex infant formula and food supplements. The important parameters affecting the extraction were optimized and the final parameters are as follows; the amount of adsorbent (20 mg), extraction time (6 min), elution time (8 min), and elution solvent ethanol in 750 µL. As-prepared nanoadsorbent was successfully in magnetic solid phase extraction set-up with no hazardous solvents and extraction performed in 6 min. The structure of nanoadsorbnet is lamellar, providing a wide surface to extract the analytes. The quantification of the analytes was accomplished using the liquid chromatography-tandem mass (LC/MS-MS) technique. Under optimum extraction conditions, the linearity ranged from 4 to 1000 ng/mL (vitamin B1) and 20 to 1000 ng/mL (vitamin B6), and the correlation of coefficients (R2) was obtained better than 0.99. The intra-day (n = 3) and inter-day precisions (n = 3 working days) calculated in the form of percent relative standard deviations (%RSDs) were obtained below 10.20%. The proposed method was successfully practiced for analyzing vitamins B1 and B6 in several brands of infant formulas and food supplements.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-04-18 , DOI:
10.1080/10826076.2023.2196326
AbstractThe use of (Netupitant and Palonosetron) combination to treat nausea and vomiting in cancer chemotherapy patients has been authorized by the Food and Drug Administration. For the simultaneous determination of Netupitant (NET) and palonosetron (PAL) in the presence of two of their related substances and in their dosage form, a sensitive and selective RP-HPLC method has been developed and validated. The aforementioned medications were separated and quantified with the help of experimental design. The Box-Behnken design was used in the experiment to optimize the chromatographic method’s analytical parameters. It employed RP-HPLC with a UV detector. Waters ODS-C18 column (3.5 µm, 75 × 4.6 mm) with a mobile phase composed of acetonitrile: 25 mM phosphate buffer (pH = 3.5) in a gradient mode at 254 nm was employed to separate the cited drugs and their impurities. Palonosetron was linear over the concentration range (1–50 µg/mL) and Netupitant (10–100 µg/mL). According to ICH guidelines, the new method underwent thorough validation. Between the proposed method’s results and those from the reported method, there was no significant difference. It is easy to apply the technique to the analysis of the specified drugs in their combination dosage form for quality control considerations.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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生物4区 | GENETICS & HEREDITY 遗传学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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6.20 | 8 | Science Citation Index Science Citation Index Expanded | Not |
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